chemical structure and properties of 2-Cyano-1-methyl-1H-Indole-3-acetic acid
chemical structure and properties of 2-Cyano-1-methyl-1H-Indole-3-acetic acid
An In-depth Technical Guide to 2-Cyano-1-methyl-1H-Indole-3-acetic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Cyano-1-methyl-1H-Indole-3-acetic acid, a synthetic indole derivative. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous compounds and established chemical principles to offer a detailed perspective for researchers, chemists, and drug development professionals. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected spectroscopic characteristics. Furthermore, it explores potential biological activities and therapeutic applications by drawing structure-activity relationship parallels to the well-known phytohormone Indole-3-acetic acid (IAA) and other functionalized indole compounds. This whitepaper aims to serve as a foundational resource to stimulate and guide future research into this promising molecule.
Introduction: The Indole Scaffold in Science and Medicine
The indole ring system is a privileged heterocyclic scaffold, forming the core of numerous natural and synthetic compounds of significant biological importance.[1][2] Its presence in the essential amino acid tryptophan makes it a fundamental building block in biochemistry, leading to a vast array of metabolites with profound physiological roles. In botany, Indole-3-acetic acid (IAA) is the most prevalent and crucial native auxin, a class of phytohormones that governs virtually every aspect of plant growth and development.[3][4]
Beyond its role in plants, the indole nucleus is a cornerstone in medicinal chemistry. Molecules incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5] The versatility of the indole ring allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties to modulate biological activity.
2-Cyano-1-methyl-1H-Indole-3-acetic acid is a synthetic analogue of IAA, featuring key modifications: a methyl group at the N1 position and a cyano group at the C2 position. These substitutions are not arbitrary; N-methylation can enhance metabolic stability and alter receptor binding, while the strongly electron-withdrawing cyano group at the C2 position is expected to significantly modify the electron density and reactivity of the indole core. This guide provides a detailed examination of this molecule, postulating its properties and potential based on a firm grounding in the established chemistry and biology of its parent compounds.
Chemical Structure and Physicochemical Properties
The defining features of 2-Cyano-1-methyl-1H-Indole-3-acetic acid are the indole core, an N1-methyl group, a C2-cyano substituent, and a C3-acetic acid side chain. Each modification contributes to the molecule's unique chemical character.
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Indole Core: The bicyclic aromatic system provides a planar, electron-rich scaffold.
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N1-Methyl Group: This modification removes the acidic N-H proton found in IAA, which can prevent certain metabolic pathways and alter its hydrogen bonding capabilities.
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C2-Cyano Group: As a potent electron-withdrawing group, the nitrile functionality decreases the electron density of the pyrrole ring, potentially influencing its susceptibility to electrophilic attack and altering its binding affinity for biological targets.
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C3-Acetic Acid Side Chain: This is the classic pharmacophore of auxins, providing the acidic proton and spatial arrangement crucial for binding to auxin receptors.[3]
Caption: Chemical Structure of a related compound, 2-cyano-1-methyl-1H-indole-3-carboxylic acid.[6]
Predicted Physicochemical Properties
Quantitative prediction of a molecule's properties is essential for assessing its drug-like potential, including absorption, distribution, metabolism, and excretion (ADME) characteristics. The table below summarizes key properties for the closely related 2-(1-methyl-1H-indol-3-yl)acetic acid, which serves as a reasonable proxy.[7]
| Property | Predicted Value | Source |
| Molecular Formula | C11H11NO2 | PubChem[7] |
| Molecular Weight | 189.21 g/mol | PubChem[7] |
| XLogP3 | 1.5 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
| Topological Polar Surface Area | 42.2 Ų | PubChem[7] |
Synthesis and Characterization
While a specific, published synthesis for 2-Cyano-1-methyl-1H-Indole-3-acetic acid was not identified in a survey of current literature, a plausible and efficient synthetic route can be designed based on well-established methods for indole functionalization.[1][8][9] The proposed strategy involves the cyanation of a readily available N-methylindole precursor followed by the introduction of the acetic acid side chain.
Proposed Synthetic Workflow
The proposed synthesis begins with commercially available 1-methyl-1H-indole. The key steps involve introducing the cyano group at the C2 position and then adding the acetic acid moiety at the C3 position.
Caption: Proposed synthetic workflow for 2-Cyano-1-methyl-1H-Indole-3-acetic acid.
Hypothetical Experimental Protocol
This protocol is a representative, hypothetical procedure derived from analogous reactions in the chemical literature.[1][8] It is intended for experienced synthetic chemists and requires a thorough risk assessment before execution.
Step 1: Synthesis of 2-Cyano-1-methyl-1H-indole
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Rationale: Direct cyanation at the C2 position of an N-substituted indole can be achieved using various cyanating agents. This step installs the critical electron-withdrawing group.
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Procedure:
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To a solution of 1-methyl-1H-indole (1.0 eq) in a suitable anhydrous solvent (e.g., THF or CH3CN) under an inert atmosphere (N2 or Ar), add a cyanating agent (e.g., N-cyanosuccinimide or a palladium-catalyzed reaction with K4[Fe(CN)6]).[8]
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The reaction may require a catalyst or specific temperature conditions (e.g., cooling to 0°C or heating), which should be optimized based on the chosen reagent.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction appropriately (e.g., with aqueous sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to yield pure 2-Cyano-1-methyl-1H-indole.
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Step 2: Synthesis of 2-Cyano-1-methyl-1H-Indole-3-acetic acid
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Rationale: A Friedel-Crafts-type reaction at the electron-rich C3 position is a classic method for introducing side chains to the indole core. Subsequent hydrolysis yields the desired carboxylic acid.[9]
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Procedure:
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Dissolve 2-Cyano-1-methyl-1H-indole (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or DCM) under an inert atmosphere and cool to 0°C.
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Add oxalyl chloride (1.1 eq) dropwise. A precipitate, the 3-indolylglyoxylyl chloride intermediate, should form.
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Stir the reaction at 0°C for 1-2 hours.
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Carefully add water or an aqueous base (e.g., NaOH solution) to the reaction mixture to hydrolyze the acid chloride and the resulting keto-acid.
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Acidify the aqueous solution with cold dilute HCl to precipitate the crude product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Cyano-1-methyl-1H-Indole-3-acetic acid.
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Predicted Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The following are predicted data based on the proposed structure and known values for similar indole derivatives.[10][11][12]
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the benzene ring (δ ~7.0-7.8 ppm), a singlet for the methylene protons of the acetic acid side chain (CH₂), and a singlet for the N-methyl protons (N-CH₃). |
| ¹³C NMR | Resonances for the carboxylic acid carbon (C=O, δ ~170-180 ppm), the cyano carbon (C≡N, δ ~115-120 ppm), aromatic carbons of the indole ring, the methylene carbon, and the N-methyl carbon. |
| IR Spectroscopy | Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C≡N stretch (~2220-2260 cm⁻¹), and C-H and C=C aromatic stretches. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion corresponding to the molecular weight. Key fragments would include the loss of the carboxyl group (-45 Da) and the formation of a stable quinolinium-type ion, a characteristic fragmentation pattern for indole-3-acetic acids.[13][14] |
Potential Biological Activities and Therapeutic Applications
The unique structural modifications of 2-Cyano-1-methyl-1H-Indole-3-acetic acid compared to IAA suggest it may possess novel or altered biological activities. The analysis below is based on structure-activity relationship (SAR) principles.[5]
Potential as a Plant Growth Regulator
As a close analogue of IAA, the compound's primary potential lies in its ability to modulate plant growth. The N-methylation may increase its metabolic stability in plant tissues, potentially leading to a more potent or prolonged auxin-like effect. However, the bulky and strongly electron-withdrawing C2-cyano group could also interfere with binding to auxin receptors (e.g., TIR1/AFB proteins), possibly leading to antagonistic activity. Experimental validation through classic auxin bioassays (e.g., root elongation, lateral root formation) is required to determine its precise effect.[15][16]
Potential in Drug Development
The indole scaffold is prevalent in therapeutics, and modifications can impart potent pharmacological effects.
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Anti-inflammatory Activity: IAA itself has demonstrated anti-inflammatory properties in mammalian cells.[5] Furthermore, hybrid molecules containing a 2-cyano-3-(1H-indol-3-yl) scaffold have been specifically designed and evaluated for their anti-inflammatory potential, suggesting this is a promising area of investigation.[17] The mechanism could involve the modulation of inflammatory signaling pathways, such as inhibiting the production of pro-inflammatory cytokines.
Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB pathway inhibition.
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Anticancer Potential: Many indole derivatives exhibit anticancer activity by inducing apoptosis or inhibiting cell proliferation.[5] The cyano group can participate in hydrogen bonding and other interactions with enzymatic targets, potentially making it an effective inhibitor of kinases or other proteins involved in cancer progression.
Protocol for In Vitro Anti-inflammatory Screening
This protocol provides a standard methodology for assessing the anti-inflammatory potential of a test compound using a macrophage cell line.[5]
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Objective: To determine if 2-Cyano-1-methyl-1H-Indole-3-acetic acid can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
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Materials:
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RAW 264.7 macrophage cell line
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DMEM medium with 10% FBS
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2-Cyano-1-methyl-1H-Indole-3-acetic acid (dissolved in DMSO, then diluted in media)
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Lipopolysaccharide (LPS) from E. coli
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Griess Reagent for nitrite determination
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96-well cell culture plates
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Procedure:
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
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Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
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Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group.
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
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Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
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Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is proportional to the absorbance. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.
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Conclusion and Future Directions
2-Cyano-1-methyl-1H-Indole-3-acetic acid represents a molecule of significant scientific interest, bridging the fields of plant biology and medicinal chemistry. Based on its structure, it is a compelling candidate for investigation as both a novel plant growth regulator and a potential therapeutic agent. Its synthesis is feasible through established chemical methodologies.
Future research should focus on the following areas:
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Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic confirmation of the compound's structure.
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Biological Screening: Systematic evaluation of its activity in auxin bioassays to determine if it acts as an agonist or antagonist of plant growth.
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Pharmacological Evaluation: Comprehensive screening in a panel of disease models, starting with in vitro assays for anti-inflammatory and anticancer activity, followed by mechanistic studies to identify its molecular targets.
This technical guide provides the foundational chemical and biological rationale to justify and direct these future research endeavors.
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